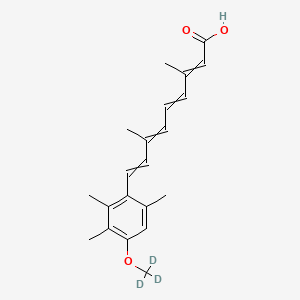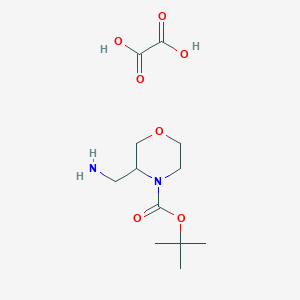![molecular formula C7H9NO3 B14786862 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B14786862.png)
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione is a heterocyclic compound that features a fused ring system combining a pyrrole and a cyclopentane ring
準備方法
The synthesis of 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can be achieved through several methods. One notable method involves the visible light-promoted [3+2] cycloaddition reaction of 2H-azirines with maleimides in the presence of an organic photocatalyst . This method is efficient, environmentally friendly, and offers good functional group tolerance and substrate scope.
化学反応の分析
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The visible light-induced diastereoselective synthesis of this compound involves the use of 2H-azirines and maleimides . The major products formed from these reactions are highly functionalized derivatives of the original compound.
科学的研究の応用
This compound has several scientific research applications. It has been studied for its potential use as an inhibitor of viral replication, particularly in the context of hepatitis B virus (HBV) replication . The compound’s ability to modulate HBV capsid assembly makes it a promising candidate for antiviral drug development. Additionally, it has applications in the synthesis of biologically relevant tetrahydropyridines and dihydro-2H-pyran derivatives .
作用機序
The mechanism of action of 2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. In the context of HBV replication, the compound disrupts the viral life cycle by preventing the encapsidation of pregenomic RNA and viral polymerase through binding to the HBV core protein . This inhibition of viral replication is a clinically validated approach to combating HBV.
類似化合物との比較
2-Hydroxytetrahydrocyclopenta[c]pyrrole-1,3(2H,3aH)-dione can be compared to other similar compounds, such as tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones These compounds share similar structural features and synthetic routes but may differ in their specific functional groups and applications
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione |
InChI |
InChI=1S/C7H9NO3/c9-6-4-2-1-3-5(4)7(10)8(6)11/h4-5,11H,1-3H2 |
InChIキー |
DXWGLRPXJDUPFC-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C1)C(=O)N(C2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (2-(7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)ethyl)carbamate](/img/structure/B14786781.png)
![(1R,2R,4R,8S,9S,12R,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14786783.png)
![N-(2-((2'-Benzhydryl-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)-2-phenylacetamide](/img/structure/B14786785.png)




![N-(Thiazolo[4,5-c]pyridin-2-yl)hydroxylamine](/img/structure/B14786826.png)
![Cyclohexylmethyl ((6aS)-6a-methyl-3,4,6a,7,8,9,9a,9b,10,11-decahydroindeno[5,4-f]isochromen-7-yl) carbonate](/img/structure/B14786833.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)


![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)

